molecular formula C9H14N2 B1424049 N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine CAS No. 952194-95-5

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine

Cat. No.: B1424049
CAS No.: 952194-95-5
M. Wt: 150.22 g/mol
InChI Key: PTEUJVOAIMEICE-UHFFFAOYSA-N
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Description

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the third position and an ethanamine group at the first position

Scientific Research Applications

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by reductive amination. One common method includes the reaction of 3-methylpyridine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit enzyme activity or act as an agonist or antagonist at receptor sites, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-Methyl-N-(2-pyridyl)formamide
  • N-Methyl-1-pyridin-2-ylpropan-2-amine
  • N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride

Comparison: N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-10-7-9-8(2)5-4-6-11-9/h4-6,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUJVOAIMEICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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